diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate is a complex organic compound that features a thiophene ring, a terephthalate ester, and a propyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate typically involves multi-step organic reactions. One common method includes the condensation of 5-propyl-3-thiophenecarboxylic acid with diethyl terephthalate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C.
Reduction: LiAlH4 in anhydrous ether at reflux temperature.
Substitution: Aqueous NaOH or HCl at elevated temperatures.
Major Products
Oxidation: Thiophene sulfoxide or sulfone derivatives.
Reduction: Corresponding alcohols.
Substitution: Carboxylic acids and alcohols.
Scientific Research Applications
Diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-{[(5-methyl-3-thienyl)carbonyl]amino}terephthalate
- Diethyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}terephthalate
- Diethyl 2-{[(5-butyl-3-thienyl)carbonyl]amino}terephthalate
Uniqueness
Diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate is unique due to the presence of the propyl group, which can influence its electronic properties and steric interactions. This can result in different reactivity and biological activity compared to its methyl, ethyl, and butyl analogs .
Properties
IUPAC Name |
diethyl 2-[(5-propylthiophene-3-carbonyl)amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-4-7-15-10-14(12-27-15)18(22)21-17-11-13(19(23)25-5-2)8-9-16(17)20(24)26-6-3/h8-12H,4-7H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXOWINFHAXUTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=C(C=CC(=C2)C(=O)OCC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.